molecular formula C12H8N6O2 B5548757 2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE

2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE

Cat. No.: B5548757
M. Wt: 268.23 g/mol
InChI Key: CORLKLAASROMEP-UHFFFAOYSA-N
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Description

2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with pyridine-2-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Conversion to 2-[5-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitrophenyl group can interact with active sites, while the tetrazole ring may enhance binding affinity through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-AMINOPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE: A reduced form with an amino group instead of a nitro group.

    2-[5-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE: A derivative with a methoxy group.

    2-[5-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE: A chlorinated analog.

Uniqueness

2-[5-(4-NITROPHENYL)-1H-1,2,3,4-TETRAZOL-1-YL]PYRIDINE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.

Properties

IUPAC Name

2-[5-(4-nitrophenyl)tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O2/c19-18(20)10-6-4-9(5-7-10)12-14-15-16-17(12)11-3-1-2-8-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORLKLAASROMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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